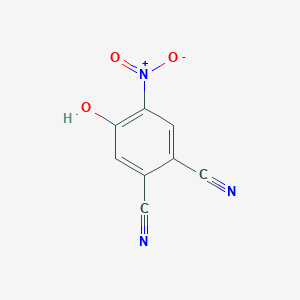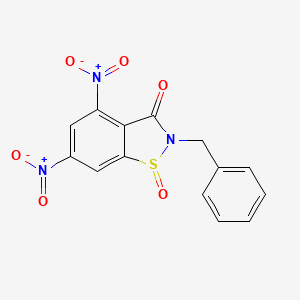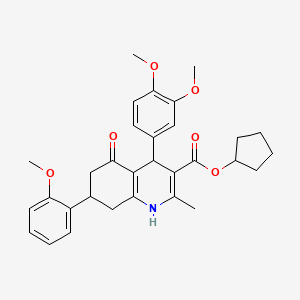![molecular formula C27H25FN4O3S B11090718 N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11090718.png)
N-(3-benzyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a fluorobenzamide moiety, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE typically involves multiple steps, including the formation of the imidazolidinone ring, the introduction of the benzyl and fluorobenzamide groups, and the final assembly of the compound. Common synthetic routes may involve:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Introduction of the Fluorobenzamide Moiety: This can be done through amide coupling reactions using fluorobenzoic acid derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and fluorobenzamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.
Comparison with Similar Compounds
N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE can be compared with other similar compounds, such as:
N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-CHLOROBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-BROMOBENZAMIDE: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of N-(3-BENZYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)-3-FLUOROBENZAMIDE lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C27H25FN4O3S |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[3-benzyl-4-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C27H25FN4O3S/c28-22-13-7-12-21(16-22)25(34)30-32-23(17-24(33)29-15-14-19-8-3-1-4-9-19)26(35)31(27(32)36)18-20-10-5-2-6-11-20/h1-13,16,23H,14-15,17-18H2,(H,29,33)(H,30,34) |
InChI Key |
SULKSJCCHCZTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC(=CC=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Chlorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B11090637.png)

![N-[1-(2-furylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pentanamide](/img/structure/B11090658.png)
![Butyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-phenyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11090662.png)

![4-[(2-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B11090668.png)
![4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate](/img/structure/B11090674.png)
![3-[(6-Bromo-3-butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11090680.png)


![1-(phenoxymethyl)-N,4-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11090693.png)
![2-{[(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11090706.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11090713.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11090729.png)
